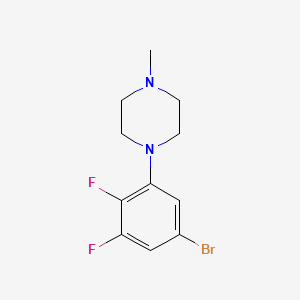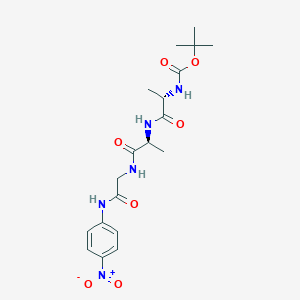
Boc-Ala-Ala-Gly-pNA
Overview
Description
It is commonly used in biochemical research as a substrate for glycine endopeptidase (chymopapain M) from Papaya carica. The compound has a molecular formula of C19H27N5O7 and a molecular weight of 437.45 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ala-Ala-Gly-pNA typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of alanine using tert-butoxycarbonyl (Boc) group. The protected alanine is then coupled with another alanine molecule, followed by glycine, using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves the coupling of the tripeptide with p-nitroaniline (pNA) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Boc-Ala-Ala-Gly-pNA undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids and p-nitroaniline.
Reduction: The nitro group in p-nitroaniline can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Substitution: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Trifluoroacetic acid (TFA).
Major Products Formed
Hydrolysis: Alanine, glycine, p-nitroaniline.
Reduction: Boc-Ala-Ala-Gly-aniline.
Substitution: Free amine form of the peptide.
Scientific Research Applications
Boc-Ala-Ala-Gly-pNA is widely used in scientific research, including:
Biochemistry: As a substrate for glycine endopeptidase (chymopapain M) to study enzyme kinetics and specificity.
Molecular Biology: In the study of protease activity and inhibition.
Medicine: In the development of diagnostic assays for detecting protease activity in various diseases.
Industry: In the production of peptide-based drugs and as a standard in quality control processes.
Mechanism of Action
Boc-Ala-Ala-Gly-pNA acts as a substrate for glycine endopeptidase (chymopapain M). The enzyme cleaves the peptide bond between glycine and p-nitroaniline, releasing p-nitroaniline, which can be detected spectrophotometrically. This cleavage allows researchers to measure enzyme activity and study the enzyme’s specificity and kinetics.
Comparison with Similar Compounds
Similar Compounds
Boc-Ala-Ala-OH: A dipeptide with similar protective groups but lacking the glycine and p-nitroaniline components.
Boc-Gly-pNA: A simpler substrate with only glycine and p-nitroaniline.
Boc-Ala-ONp: A compound with a similar structure but with a different leaving group (4-nitrophenyl ester) instead of p-nitroaniline.
Uniqueness
Boc-Ala-Ala-Gly-pNA is unique due to its specific sequence and the presence of p-nitroaniline, which makes it a valuable substrate for studying glycine endopeptidase activity. Its structure allows for easy detection of enzymatic cleavage, making it a preferred choice in biochemical assays .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O7/c1-11(21-17(27)12(2)22-18(28)31-19(3,4)5)16(26)20-10-15(25)23-13-6-8-14(9-7-13)24(29)30/h6-9,11-12H,10H2,1-5H3,(H,20,26)(H,21,27)(H,22,28)(H,23,25)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODBYCPAGJDVOM-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1381115.png)
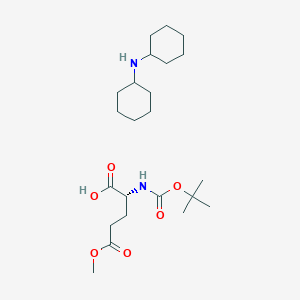
![3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381118.png)
![tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1381119.png)
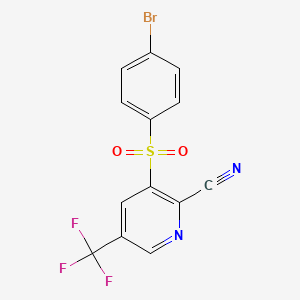
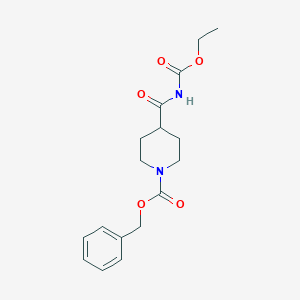

![Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1381127.png)
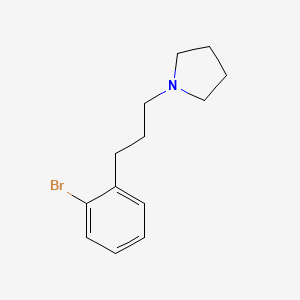
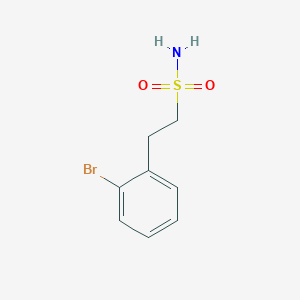
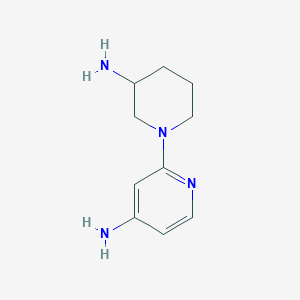
![Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B1381134.png)
![5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1381135.png)
